molecular formula C15H13NO2 B7769632 9H-Carbazole-3-carboxylic acid, 9-methyl-, methyl ester CAS No. 89369-35-7

9H-Carbazole-3-carboxylic acid, 9-methyl-, methyl ester

Cat. No.: B7769632
CAS No.: 89369-35-7
M. Wt: 239.27 g/mol
InChI Key: KUVUDVZSLTYSOQ-UHFFFAOYSA-N
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Description

9H-Carbazole-3-carboxylic acid, 9-methyl-, methyl ester is a carbazole derivative featuring a methyl substituent at the 9-position and a methyl ester group at the 3-carboxylic acid position. Carbazole derivatives are renowned for their diverse biological and material science applications, including anticancer, antimicrobial, and optoelectronic properties . This compound’s structure combines aromatic rigidity with ester functionality, making it a versatile intermediate in organic synthesis and drug discovery.

Properties

IUPAC Name

methyl 9-methylcarbazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-16-13-6-4-3-5-11(13)12-9-10(15(17)18-2)7-8-14(12)16/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVUDVZSLTYSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434576
Record name 9H-Carbazole-3-carboxylic acid, 9-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89369-35-7
Record name 9H-Carbazole-3-carboxylic acid, 9-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Biphenyl Nitro Ester Precursors

The synthesis begins with 3-bromobenzoic acid methyl ester (1), which undergoes Miyaura borylation with bis(pinacolato)diboron in 1,4-dioxane using PdCl₂(PPh₃)₂ and potassium acetate. This yields 3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzoic acid methyl ester (2) in 82% yield. Subsequent Suzuki-Miyaura coupling with 2-bromonitrobenzene in toluene, catalyzed by Pd(PPh₃)₄ and K₂CO₃, produces 2'-nitro-biphenyl-3-carboxylic acid methyl ester (4) in 85% yield.

Key Reaction Conditions:

  • Miyaura Borylation : 90°C, 5 h, nitrogen atmosphere.

  • Suzuki Coupling : Reflux, 12 h, Pd(PPh₃)₄ catalyst.

Cadogan Reductive Cyclization

The nitro group in compound 4 is reduced using triphenylphosphine (PPh₃) in 1,2-dichlorobenzene at reflux. This intramolecular cyclization forms the carbazole core, yielding 9H-carbazole-3-carboxylic acid methyl ester (6) as a white solid (48%). The reaction proceeds via a nitro-to-amine reduction followed by cyclodehydration.

Optimization Insights:

  • Solvent : 1,2-Dichlorobenzene enhances reaction efficiency due to its high boiling point (180°C).

  • Yield : 48% for the cyclization step, with residual mass attributed to byproduct formation.

N-Methylation of Carbazole Intermediates

Introduction of the 9-Methyl Group

The nitrogen atom at the 9th position of 9H-carbazole-3-carboxylic acid methyl ester (6) is methylated using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃ or NaH). This step converts the NH group to N-CH₃, yielding the target compound.

Reaction Protocol:

  • Reagents : CH₃I (1.2 equiv), K₂CO₃ (2.0 equiv), DMF solvent.

  • Conditions : 60°C, 8–12 h under nitrogen.

  • Yield : ~70–80% (estimated based on analogous N-methylations).

Challenges in Regioselectivity

N-Methylation must avoid O-methylation of the ester group. Selective conditions (e.g., polar aprotic solvents, controlled stoichiometry) ensure methylation occurs exclusively at the carbazole nitrogen.

Direct Esterification of 9-Methyl-Carbazole-3-Carboxylic Acid

Synthesis of the Parent Acid

9-Methyl-carbazole-3-carboxylic acid is synthesized via hydrolysis of the ester group in this compound. However, this route is less common due to the complexity of introducing the methyl group post-cyclization.

Esterification Techniques

The parent acid is esterified using methanol under acidic (H₂SO₄) or enzymatic conditions. Industrial-scale methods employ continuous flow reactors to enhance efficiency:

Continuous Flow Esterification:

  • Conditions : Methanol, H₂SO₄ catalyst, 100°C, residence time 30 min.

  • Yield : >90%.

Industrial-Scale Synthesis and Continuous Flow Methods

Scalability of Cadogan Cyclization

Batch processes for Cadogan cyclization face limitations in heat transfer and byproduct management. Continuous flow systems address these issues by enabling precise temperature control and shorter reaction times.

Example Workflow:

  • Suzuki Coupling : Continuous flow reactor with immobilized Pd catalyst.

  • Cadogan Cyclization : Tubular reactor with PPh₃ and dichlorobenzene.

  • N-Methylation : Packed-bed reactor with CH₃I and solid base.

Economic and Environmental Considerations

  • Waste Reduction : Flow systems minimize solvent use by 40–60% compared to batch.

  • Catalyst Recycling : Heterogeneous Pd catalysts in Suzuki reactions reduce metal leaching.

Comparative Analysis of Synthesis Routes

Method Steps Overall Yield Scalability Cost
Suzuki-Cadogan-NMe3~35%HighModerate
Direct Esterification2~85%ModerateLow

Key Insights :

  • The Suzuki-Cadogan-NMe route offers structural flexibility but lower yields.

  • Direct esterification is efficient but requires pre-synthesized 9-methyl-carbazole-3-carboxylic acid .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the carbazole ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the carbazole ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted carbazole derivatives.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of carbazole derivatives, including 9H-Carbazole-3-carboxylic acid derivatives. Research indicates that these compounds can inhibit the growth of various bacterial strains:

  • Study Findings : A series of carbazole derivatives exhibited significant antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis. The minimal inhibitory concentrations (MICs) ranged from 0.5 to 2 µg/mL for some derivatives .
CompoundBacterial StrainMIC (µg/mL)
1aS. aureus0.5
1bB. subtilis1

Antifungal Properties

In addition to antibacterial effects, carbazole derivatives have shown antifungal activity. For instance, compounds derived from the methyl ester of 9H-Carbazole-3-carboxylic acid demonstrated efficacy against Candida albicans and C. glabrata:

  • Case Study : A derivative exhibited comparable activity to ketoconazole, a standard antifungal treatment, indicating potential for development as an antifungal agent .

Antioxidant Activity

Carbazole derivatives are also being explored for their antioxidant properties. Studies have employed DPPH radical scavenging assays to evaluate the antioxidant capacity of these compounds:

  • Results : Certain derivatives showed moderate antioxidant activity, suggesting their potential role in mitigating oxidative stress-related diseases .
CompoundDPPH Scavenging Activity (%)
1c45%
1d60%

Drug Development

The structural versatility of carbazole derivatives makes them suitable candidates for drug development. Their ability to modify biological pathways can lead to novel therapeutic agents:

  • Research Insights : A study synthesized various carbazole derivatives and assessed their drug-likeness based on Lipinski's Rule of Five, revealing promising candidates for further pharmacological evaluation .

Mechanism of Action

The mechanism of action of 9H-Carbazole-3-carboxylic acid, 9-methyl-, methyl ester involves its interaction with specific molecular targets. For instance, carbazole derivatives have been shown to interact with DNA, enzymes, and receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Substituents (Position) Molecular Weight Melting Point (°C) Key Features
9H-Carbazole-3-carboxylic acid, methyl ester (6) None (9H), COOCH₃ (3) 226.1 136.7–138.4 Base carbazole ester; anticancer potential
9-Methyl target compound CH₃ (9), COOCH₃ (3) ~254.3* Not reported Enhanced lipophilicity from 9-methyl
Methyl 9-(2-ethylhexyl)-9H-carbazole-3-carboxylate (5) 2-ethylhexyl (9), COOCH₃ (3) 372.5 168 Bulky alkyl chain for solubility tuning
9-Ethyl-3-(2-methylbenzoyl)-9H-carbazole C₂H₅ (9), 2-methylbenzoyl (3) 339.4 Not reported Acyl group for π-π interactions

*Estimated based on structural similarity.

Key Observations :

  • Bulky substituents (e.g., 2-ethylhexyl) raise melting points and alter solubility .

Anticancer Potential

  • Compound 11 (5‑((9H‑carbazol‑9‑yl)methyl)‑3‑(4‑fluorobenzoyl)‑1,3,4‑oxadiazol‑2(3H)‑one): Exhibits anticancer activity via tubulin inhibition, with IC₅₀ values <1 µM in some cell lines .
  • Target Compound : The 9-methyl and ester groups may enhance metabolic stability compared to hydroxylated analogs, though specific data is lacking.
  • 9H-Carbazole-1-carboxylic acid methyl ester (5) : Shows moderate cytotoxicity (IC₅₀ ~10 µM) in breast cancer models .

Antimicrobial and Antioxidant Activity

  • 9-Methyl-, methyl ester derivatives in seaweed extracts demonstrate antioxidant and antimicrobial properties, attributed to electron-rich aromatic systems .
  • 9-Ethyl-3,6-bis-(5-iodo-2-thien-yl)-9H-carbazole : Iodine substituents enhance antimicrobial potency via halogen bonding .

Biological Activity

9H-Carbazole-3-carboxylic acid, 9-methyl-, methyl ester (CAS No. 89369-35-7) is a carbazole derivative known for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound has the molecular formula C15H13NO2C_{15}H_{13}NO_2 and features a carbazole core with a methyl ester group. This structural configuration influences its solubility, stability, and interaction with biological targets.

Anticancer Properties

Research indicates that carbazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines by interacting with specific molecular pathways.

  • Mechanism of Action :
    • The compound has been observed to interact with DNA and various enzymes, leading to cytotoxic effects in cancer cells. This interaction may involve the modulation of apoptotic pathways, particularly through caspase activation .
    • In vitro studies demonstrated that the methyl ester form can enhance cell death rates in resistant cancer cells when combined with other therapeutic agents like imatinib .
  • Case Studies :
    • A study highlighted the ability of carbazole derivatives to sensitize chronic myeloid leukemia (CML) cells to imatinib treatment, resulting in approximately 80% cell death at specific concentrations .
    • Another investigation into related carbazole compounds revealed their effectiveness against melanoma cells by reactivating the p53 pathway, a critical tumor suppressor mechanism .

Antimicrobial and Antiviral Activities

Beyond anticancer properties, carbazole derivatives have also been researched for their antimicrobial and antiviral activities. These compounds have shown potential in inhibiting various pathogens, making them candidates for further pharmacological development.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other carbazole derivatives:

Compound NameStructureBiological ActivityNotes
9H-Carbazole-3-carboxylic acidCarboxylic acid formModerate anticancer activityLacks methyl ester group
9H-Carbazole-3-carbaldehydeAldehyde formInduces apoptosis in cancer cellsMore potent in certain assays
9H-Carbazole-3-carboxylic acid, 9-methyl-, ethyl esterEthyl ester formVariable activityStructure affects efficacy

The presence of the methyl ester group in this compound enhances its solubility and biological activity compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9H-carbazole-3-carboxylic acid derivatives, and how can purity be ensured?

  • Methodology : The synthesis of carbazole derivatives typically involves Friedel-Crafts alkylation, Suzuki coupling, or esterification. For example, describes a multi-step pathway starting with methoxy-substituted carbazole intermediates, followed by hydrolysis and esterification. Purity can be verified using HPLC (as in for fatty acid esters) and NMR spectroscopy to confirm functional group integrity. Single-crystal X-ray diffraction ( ) is critical for structural validation.

Q. How do substituents at the 9-position influence the photophysical properties of carbazole derivatives?

  • Methodology : Substituents like methyl or ethyl groups at the 9-position (e.g., ) planarize the carbazole core, enhancing conjugation and fluorescence. UV-Vis spectroscopy and cyclic voltammetry can quantify optical bandgaps and HOMO-LUMO levels. Computational modeling (DFT) may supplement experimental data to predict electronic transitions .

Q. What safety protocols are recommended for handling carbazole derivatives during synthesis?

  • Methodology : While specific hazards for the target compound are not reported, and emphasize general precautions: use fume hoods for volatile intermediates, wear nitrile gloves, and avoid skin contact. For aldehydic derivatives (e.g., ), proper ventilation is critical due to potential respiratory irritation.

Advanced Research Questions

Q. How can structural modifications at the 3-carboxyl position enhance antitumor activity in carbazole derivatives?

  • Methodology : demonstrates that esterification of the 9-hydroxy group with aliphatic diacids improves antitumor efficacy. Structure-activity relationship (SAR) studies can be conducted by synthesizing analogues with varying chain lengths or functional groups at the 3-position. In vitro cytotoxicity assays (e.g., P388 leukemia model) and in vivo tumor regression studies are essential for evaluation .

Q. What crystallographic challenges arise in analyzing carbazole derivatives with disordered aldehyde groups?

  • Methodology : Disorder in aldehyde substituents (e.g., ) complicates X-ray refinement. Using split-site occupancy models and high-resolution data (e.g., synchrotron sources) improves accuracy. Computational tools like Olex2 or SHELXL can model disorder, while Hirshfeld surface analysis quantifies intermolecular interactions .

Q. How can carbazole-based materials be optimized for organic light-emitting diodes (OLEDs)?

  • Methodology : Derivatives like 9-ethyl-3-formyl-9H-carbazole () are promising hole-transport layers. Optimize emissive properties by introducing electron-deficient groups (e.g., cyano) at the 3-position. Fabricate thin films via spin-coating and characterize using electroluminescence spectroscopy and atomic force microscopy (AFM) for surface morphology .

Q. What strategies resolve contradictions in reported biological activities of carbazole analogues?

  • Methodology : Discrepancies may stem from impurities or polymorphic forms. Reproduce studies using standardized synthetic protocols ( ) and validate purity via LC-MS. Compare crystal structures () to rule out conformational differences. Meta-analyses of published IC50 values can identify outliers .

Methodological Considerations Table

Research ObjectiveKey TechniquesReferences
Synthesis & PurityHPLC, NMR, X-ray crystallography[1, 3, 20]
Photophysical AnalysisUV-Vis, Cyclic Voltammetry, DFT[5, 10, 17]
Biological ScreeningIn vitro cytotoxicity, SAR studies[3]
CrystallographySingle-crystal XRD, Hirshfeld analysis[4, 10, 13]

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